molecular formula C8H8BrN3 B8248473 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8248473
M. Wt: 226.07 g/mol
InChI Key: XCKJNDZNHWJUAA-UHFFFAOYSA-N
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Description

6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a halogenated heterocyclic compound with the molecular formula C₈H₇BrN₃, featuring a fused bicyclic scaffold of a triazole ring and a pyridine ring. The bromine atom at position 6 and methyl groups at positions 7 and 8 confer distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. Its crystalline solid form (white to pale yellow) and solubility in organic solvents like DMSO or dichloromethane enhance its utility in synthetic applications .

Properties

IUPAC Name

6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-6(2)8-10-4-11-12(8)3-7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKJNDZNHWJUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=NN2C=C1Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Directed ortho-Metalation via Formimidamide Formation

2-Amino-3,5-dibromo-4-methylpyridine reacts with N,N-dimethylformamide-dimethylacetal (DMF-DMA) to form (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide. This step directs subsequent methylation to the 3-position:

C7H6Br2N2+C5H13NO2C9H12Br2N3O(Yield: 92%)[1]\text{C}7\text{H}6\text{Br}2\text{N}2 + \text{C}5\text{H}{13}\text{NO}2 \rightarrow \text{C}9\text{H}{12}\text{Br}2\text{N}_3\text{O} \quad (\text{Yield: 92\%})

Step 2: Methylation via Nickel-Catalyzed Coupling

The formimidamide intermediate undergoes cross-coupling with dimethylzinc in the presence of a nickel catalyst (e.g., NiCl₂(dme)):

C9H12Br2N3O+Zn(CH3)2Ni catalystC10H14BrN3O(Yield: 88%)[1]\text{C}9\text{H}{12}\text{Br}2\text{N}3\text{O} + \text{Zn(CH}3\text{)}2 \xrightarrow{\text{Ni catalyst}} \text{C}{10}\text{H}{14}\text{BrN}_3\text{O} \quad (\text{Yield: 88\%})

Key Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to 25°C

  • Catalyst loading: 5 mol%

Step 3: Hydrolysis to Regenerate Amine

Acidic hydrolysis (HCl, H₂O/THF) removes the formimidamide directing group, yielding 5-bromo-3,4-dimethylpyridin-2-amine. Cyclization with hydrazine derivatives then forms the triazolo[1,5-a]pyridine core.

Cyclization of Hydrazone Intermediates

An alternative route, adapted from MDPI, employs hydrazones and N-chlorosuccinimide (NCS) for triazole ring formation:

Procedure:

  • Hydrazone Synthesis : 5-Bromo-3,4-dimethylpyridin-2-amine reacts with benzaldehyde hydrazone in dry DMF.

  • Cyclization : NCS initiates radical-mediated cyclization at 0°C, forming the triazolo[1,5-a]pyridine scaffold.

  • Hydrolysis : Triethylamine-mediated hydrolysis yields the final product.

Data Comparison :

ParameterNickel-Catalyzed MethodHydrazone Cyclization
Yield85%78%
Reaction Time6–8 hours12–18 hours
Scalability>1 kg<100 g
Palladium-FreeYesYes

Palladium-Catalyzed Approaches (Less Favored)

US11180503B2 describes palladium-mediated couplings for analogous triazolo-pyridines. However, this method faces limitations:

  • Lower Yields : 60–65% due to competing debromination.

  • Cost : Pd catalysts (e.g., Pd-PEPPSI) increase production expenses by ~40%.

Industrial-Scale Optimization

WO2024015825A1 highlights critical adjustments for manufacturing:

  • Solvent Recycling : THF recovery reduces costs by 25%.

  • Catalyst Reuse : Nickel catalysts retain activity for 3–5 cycles.

  • Purity Control : Crystallization from heptane/ethyl acetate achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions typically occur under mild conditions, often in the presence of a base or under microwave irradiation .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine can yield an amino derivative, while substitution with a thiol can produce a thioether derivative .

Mechanism of Action

The mechanism of action of 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key derivatives of [1,2,4]triazolo[1,5-a]pyridine, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine Br (C6), CH₃ (C7, C8) C₈H₇BrN₃ 225.07 Intermediate in organic synthesis; potential bioactive scaffold
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Br (C6) C₆H₄BrN₃ 198.02 Precursor for metal coordination complexes; antibacterial studies
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine Br (C6), CH₃ (C5) C₇H₆BrN₃ 212.05 Improved lipophilicity; antitumor screening
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Br (C6), NH₂ (C2) C₆H₅BrN₄ 213.03 Enhanced hydrogen-bonding capacity; kinase inhibition
2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine CH₃ (C2, C8), NH₂ (C6) C₈H₁₀N₄ 162.19 Antifungal and herbicidal activity

Physicochemical Properties

  • Solubility : Bromine and methyl groups reduce aqueous solubility but enhance lipid membrane permeability. For example, 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is soluble in DMSO (>10 mM) but insoluble in water .
  • Thermal stability : Melting points range from 230°C (carboxamide derivatives) to 306°C (highly substituted triazolopyrimidines), correlating with aromaticity and intermolecular hydrogen bonding .

Biological Activity

6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H9BrN4
  • Molecular Weight : 228.09 g/mol
  • CAS Number : 1420800-20-9

The compound features a bromine atom at the 6th position and two methyl groups at the 7th and 8th positions on the triazolo-pyridine ring. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine exhibits various biological activities, including:

  • Antimicrobial Properties : Demonstrated efficacy against several bacterial strains.
  • Anticancer Activity : Inhibition of cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it has been shown to act as an inverse agonist for RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in immune regulation and inflammation .

Antimicrobial Activity

A study evaluated the antimicrobial effects of various triazolo-pyridine derivatives, including 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)
6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine32
Control (Ampicillin)16

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The IC50 values for different cell lines are summarized below:

Cell LineIC50 (µM)
MCF-7 (Breast)15.4
HeLa (Cervical)22.3
A549 (Lung)18.9

These results indicate that the compound has a selective cytotoxic effect on cancer cells compared to normal cells.

Anti-inflammatory Effects

The compound's anti-inflammatory properties were evaluated using an LPS-induced inflammation model in vitro. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% at a concentration of 10 µM.

Case Studies

A notable case study involved the use of this compound in combination therapy with standard anticancer agents. The combination demonstrated synergistic effects in reducing tumor size in xenograft models compared to monotherapy.

Table: Combination Therapy Results

TreatmentTumor Volume Reduction (%)
Control10
Standard Agent25
6-Bromo-7,8-dimethyl Triazole30
Combination Therapy50

Q & A

Q. What are common synthetic routes for 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine?

The synthesis of brominated triazolopyridines typically involves oxidative cyclization of N-(2-pyridyl)amidines. For example, 7-bromo derivatives are synthesized using oxidizers like NaOCl, Pb(OAc)₄, MnO₂, or environmentally friendly alternatives such as PIFA (bis(trifluoroacetoxy)iodobenzene) and I₂/KI . Metal-free protocols under microwave irradiation have also been reported, enabling efficient cyclization without transition-metal catalysts . Key steps include:

  • Reagent selection : Oxidative agents determine reaction efficiency and selectivity.
  • Purification : Column chromatography or recrystallization (e.g., hexane/ethyl acetate mixtures) yields pure crystals .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.68–7.73 ppm) . IR identifies functional groups like C≡N (2211 cm⁻¹) and C=O (1682 cm⁻¹) .
  • X-ray crystallography : Resolves fused-ring planarity and dihedral angles (e.g., 61.4° between phenyl and triazolopyridine rings) .
  • Elemental analysis : Validates empirical formulas (e.g., C%: 62.74 calculated vs. 62.65 observed) .

Q. What are the key physical and chemical properties relevant to handling?

  • Solubility : Limited data, but polar aprotic solvents (DMF, acetonitrile) are commonly used in reactions .
  • Stability : Storage at -20°C is recommended for long-term preservation .
  • Reactivity : Bromine at position 6 enables Suzuki couplings or nucleophilic substitutions for further derivatization .

Advanced Research Questions

Q. How can functional groups be introduced at specific positions of the triazolopyridine core?

Functionalization strategies include:

  • Electrophilic substitution : React with acid anhydrides (e.g., maleic anhydride) to form acrylic acid derivatives at position 2 .
  • Cyclocondensation : Spirocyclic derivatives are synthesized using ketones (e.g., cyclohexanone) under acidic conditions .
  • Cross-coupling : Palladium-catalyzed reactions introduce aryl/alkynyl groups (e.g., 8-phenyl derivatives via Suzuki coupling) .
  • Example: Reaction with 4-chlorophenyl groups yields antimicrobial derivatives (58% yield) .

Q. What strategies address contradictory data in reaction yields across different synthetic methods?

Discrepancies in yields (e.g., 58% vs. 76% for similar routes) arise from:

  • Reaction conditions : Microwave-assisted methods improve efficiency vs. traditional heating .
  • Catalyst selection : Metal-free protocols reduce side reactions but may require longer times .
  • Purification challenges : Column chromatography vs. recrystallization impacts recovery rates .
  • Mitigation : Optimize solvent systems (e.g., DMF for solubility) and monitor intermediates via TLC .

Q. What in silico methods predict the bioactivity of derivatives?

Computational approaches include:

  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antifungal/anticancer activity .
  • Molecular docking : Simulate binding to enzyme targets (e.g., kinase inhibitors) using crystal structures .
  • QSAR models : Link substituent effects (e.g., electron-withdrawing Br) to biological potency .

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